2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 820212-39-3
VCID: VC17282044
InChI: InChI=1S/C14H13N3O2/c1-16-7-8-17-12(9-16)15-13(14(17)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one

CAS No.: 820212-39-3

Cat. No.: VC17282044

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one - 820212-39-3

Specification

CAS No. 820212-39-3
Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3-one
Standard InChI InChI=1S/C14H13N3O2/c1-16-7-8-17-12(9-16)15-13(14(17)18)10-3-5-11(19-2)6-4-10/h3-9H,1-2H3
Standard InChI Key WYLNHRAUEPZHJN-UHFFFAOYSA-N
Canonical SMILES CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)OC

Introduction

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is notable for its unique structural features, which confer versatile applications in organic synthesis and drug development. The compound's CAS number is 820212-39-3, and its molecular formula is C14H13N3O2, with a molecular weight of 255.27 g/mol.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common method involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-3-methylpyrazine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Synthesis Conditions Table

ReagentSolventBaseTemperature
4-MethoxyphenylhydrazineDMFPotassium carbonateElevated temperatures

Chemical Reactions

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions Table

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionSodium borohydrideMethanolAlcohols or amines
SubstitutionNucleophiles (amines or thiols)Base presentSubstituted imidazo[1,2-a]pyrazines

Biological Activity and Research Applications

Research has indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. Studies suggest that 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death.

Biological Activity Table

Biological ActivityMechanismPotential Applications
AnticancerInduction of apoptosisCancer treatment
ImmunomodulationModulation of signaling pathwaysImmunotherapy

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds, such as 2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one, are known for their chemiluminescent properties .

Comparison Table

CompoundPropertiesApplications
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-oneAnticancer, unique substitution patternDrug development, cancer research
2-Methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-oneChemiluminescentChemiluminescence applications

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